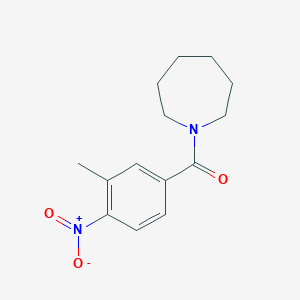

1-(3-methyl-4-nitrobenzoyl)azepane

説明

特性

IUPAC Name |

azepan-1-yl-(3-methyl-4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-11-10-12(6-7-13(11)16(18)19)14(17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQCEUIROVTCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-4-nitrobenzoyl)azepane typically involves the reaction of 3-methyl-4-nitrobenzoic acid with azepane in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for 1-(3-methyl-4-nitrobenzoyl)azepane are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis and scale-up procedures would apply, including optimization of reaction conditions, purification processes, and quality control measures.

化学反応の分析

Types of Reactions

1-(3-methyl-4-nitrobenzoyl)azepane can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 1-(3-methyl-4-aminobenzoyl)azepane.

Substitution: Various substituted benzoyl azepanes depending on the nucleophile used.

Oxidation: 1-(3-carboxy-4-nitrobenzoyl)azepane.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(3-methyl-4-nitrobenzoyl)azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

類似化合物との比較

AM-2233 and Its Azepane Isomer

Structure: AM-2233, (2-iodophenyl)[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone, shares the azepane ring but differs in the benzoylindole core and iodine substituent . Key Differences:

- Functional Groups : The target compound’s nitro and methyl groups contrast with AM-2233’s iodine and indole systems. Nitro groups increase polarity and reactivity, while iodine contributes to halogen bonding.

| Property | 1-(3-Methyl-4-nitrobenzoyl)azepane | AM-2233 Azepane Isomer |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃ | C₂₁H₂₃IN₂O |

| Molecular Weight (g/mol) | 262.31 | 470.33 |

| Key Substituents | 3-methyl, 4-nitro | 2-iodo, indole |

| Potential Use | Catalytic ligand | Psychoactive agent |

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structure : This compound has a 3-methylbenzoyl group linked to a hydroxy-dimethyl ethylamine, lacking the azepane ring and nitro group .

Key Differences :

- Directing Groups : The hydroxy-dimethyl moiety acts as an N,O-bidentate ligand, while the azepane in the target compound may offer different coordination geometries.

- Synthesis : Both compounds derive from benzoyl chlorides, but the target’s nitro group requires nitration steps, increasing synthetic complexity.

| Property | 1-(3-Methyl-4-nitrobenzoyl)azepane | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃ | C₁₂H₁₇NO₂ |

| Molecular Weight (g/mol) | 262.31 | 223.27 |

| Functional Groups | Nitro, azepane | Hydroxy, dimethyl |

| Applications | Metal catalysis | C–H functionalization |

URB597 (Biphenyl-3-yl-carbamic Acid Cyclohexyl Ester)

Structure : URB597 features a carbamate group and biphenyl system, differing significantly from the target’s benzamide-azepane framework .

Key Differences :

- Reactivity : URB597’s carbamate group is hydrolytically labile, whereas the target’s amide bond offers greater stability.

- Analytical Challenges : Isomer differentiation for URB597 relies on GC/IR and NMR, similar to azepane isomer identification in psychoactive substances .

Analytical Techniques and Structural Validation

- Spectroscopy : NMR (¹H, ¹³C) and MS are critical for distinguishing azepane isomers, as seen in the identification of AM-2233 analogs .

- X-ray Crystallography : Programs like SHELX facilitate precise structural determination, particularly for validating bond lengths and angles in azepane derivatives .

- Chromatography : GC/IR effectively differentiates positional isomers, such as nitro vs. iodo substituents, by analyzing vibrational modes .

生物活性

1-(3-Methyl-4-nitrobenzoyl)azepane is a synthetic compound that belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

1-(3-Methyl-4-nitrobenzoyl)azepane features a seven-membered azepane ring substituted with a 3-methyl-4-nitrobenzoyl group. This structural configuration is significant for its interaction with biological targets.

Pharmacological Properties

Research indicates that 1-(3-methyl-4-nitrobenzoyl)azepane exhibits various pharmacological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines. For instance, in vitro assays have demonstrated cytotoxic effects against breast and lung cancer cells, indicating its potential as an anticancer agent .

- Antimicrobial Effects : The compound has shown activity against several bacterial strains, suggesting potential use as an antimicrobial agent. The minimum inhibitory concentrations (MICs) for various pathogens have been determined, highlighting its effectiveness in inhibiting bacterial growth .

- Enzyme Inhibition : 1-(3-methyl-4-nitrobenzoyl)azepane acts as an inhibitor for certain enzymes involved in metabolic pathways. Its mechanism likely involves binding to the active site of these enzymes, thereby disrupting their function.

The biological activity of 1-(3-methyl-4-nitrobenzoyl)azepane is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group in the compound is crucial for its reactivity and binding affinity. Studies suggest that upon entering the cell, the compound may undergo reduction, leading to the formation of reactive intermediates that can modulate cellular signaling pathways.

Antitumor Activity

A study conducted on human cancer cell lines revealed that 1-(3-methyl-4-nitrobenzoyl)azepane significantly reduced cell viability in a dose-dependent manner. The compound's IC50 values were found to be lower than those of commonly used chemotherapeutic agents, indicating its potential as a novel anticancer drug .

Antimicrobial Effects

In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics. The compound's broad-spectrum activity suggests it could be developed into a new antimicrobial treatment .

Data Table: Summary of Biological Activities

Q & A

Q. Key Considerations :

- Steric hindrance from the 3-methyl group may reduce reaction efficiency; microwave-assisted synthesis (60–80°C, 30 min) can improve yields .

- Monitor nitro group stability during purification, as high temperatures or acidic conditions may lead to partial reduction .

Basic: How is the crystal structure of 1-(3-methyl-4-nitrobenzoyl)azepane validated?

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods (SHELXT) for phase determination .

Refinement : SHELXL refines atomic positions and thermal parameters, with R1 < 0.05 for high-quality data .

Validation : Check for chirality errors using Flack parameter analysis (e.g., x < 0.1 indicates correct enantiomorph assignment) .

Q. Example :

- ¹H NMR (300 MHz, DMSO-d₆) : δ 8.21 (d, J = 2.1 Hz, 1H, Ar-H), 3.62–3.55 (m, 4H, azepane-H), 2.41 (s, 3H, CH₃).

Basic: What analytical techniques confirm purity and identity?

Q. Methodological Answer :

HPLC : C18 column (5 µm, 4.6 × 150 mm), acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% required for pharmacological studies .

HRMS : ESI+ mode, m/z calculated for C₁₃H₁₆N₂O₃ [M+H]⁺: 261.1234; observed: 261.1231 (Δ = −1.15 ppm) .

FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) stretches .

Advanced: What computational methods predict interactions with biological targets?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4K1L for 11β-HSD1). The azepane’s flexibility allows multiple binding poses; prioritize clusters with ΔG < −8 kcal/mol .

MD Simulations : GROMACS with CHARMM36 force field (100 ns trajectory) assesses binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable ligand-receptor complexes .

Contradiction Alert :

Docking may overestimate affinity due to rigid receptor models. Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD < 100 nM confirms high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。